Z-Arg-Arg-pNA

Cathepsin B Cathepsin L Substrate Specificity

Z-Arg-Arg-pNA is the preferred chromogenic substrate for specific cathepsin B activity measurement. Its di-arginine motif selectively detects cathepsin B over other cysteine cathepsins (K, L, S) and trypsin-like proteases, avoiding the cross-reactivity of Z-Phe-Arg-pNA. Ideal for cancer, neurodegeneration, and protease research. Use in paired assays with Glp-Phe-Gln-pNA for simultaneous cathepsin B/L quantification. In QC settings, it offers 250-fold selectivity for Pseudomonas alkaline protease over elastase. Simple chromogenic readout at 405-410 nm. Available in mg to g quantities with consistent high purity. Request a quote for bulk orders.

Molecular Formula C26H36N10O6
Molecular Weight 584.6 g/mol
Cat. No. B12370041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Arg-Arg-pNA
Molecular FormulaC26H36N10O6
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C26H36N10O6/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32)/t20-,21-/m0/s1
InChIKeyUMXUPKWQORIVFR-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Arg-Arg-pNA: A Chromogenic Dipeptide Substrate for Cathepsin B and Trypsin-Like Serine Protease Activity Assays


Z-Arg-Arg-pNA (Nα-Cbz-L-arginyl-L-arginine-p-nitroanilide) is a synthetic, chromogenic peptide substrate widely employed in biochemical research to quantify the activity of specific proteases. It consists of a di-arginine motif linked to a p-nitroaniline (pNA) reporter group, which releases a quantifiable yellow chromophore (pNA) upon enzymatic cleavage of the C-terminal amide bond. This compound serves as a sensitive tool for studying cysteine proteases, most notably cathepsin B , and is also recognized as a substrate for trypsin-like serine proteases .

Procurement Considerations for Z-Arg-Arg-pNA: Why In-Class Substrate Substitution Can Compromise Assay Specificity


The direct substitution of Z-Arg-Arg-pNA with other commercially available chromogenic substrates like Z-Phe-Arg-pNA is not scientifically valid without assay re-validation. While both are cleaved by cysteine cathepsins, they exhibit divergent specificity profiles. Z-Arg-Arg-pNA is a preferred substrate for cathepsin B due to its di-arginine motif , whereas Z-Phe-Arg-pNA is cleaved by a broader range of enzymes including cathepsins B, K, L, and S, as well as trypsin and plasma kallikrein . This fundamental difference in enzyme selectivity means that substituting one for the other will yield data reflecting different enzymatic activities, potentially leading to misinterpretation of results in complex biological samples.

Quantitative Differentiation Guide: Head-to-Head Performance Data for Z-Arg-Arg-pNA vs. Closest Analogs


Enhanced Specificity for Cathepsin B over Cathepsin L Compared to Z-Phe-Arg-pNA

In a comparative study using recombinant Tribolium castaneum cathepsin L (rTcCathL1), the hydrolysis efficiency of Z-Arg-Arg-pNA was the lowest among a panel of substrates, including Z-Phe-Arg-pNA. This demonstrates that Z-Arg-Arg-pNA is a poor substrate for cathepsin L [1]. Conversely, Z-Arg-Arg-pNA is a well-established, selective substrate for cathepsin B . In a differential assay, the combination of Z-Arg-Arg-pNA with Glp-Phe-Gln-pNA was used to specifically distinguish between the activities of cathepsin B and cathepsin L in a complex mixture [2].

Cathepsin B Cathepsin L Substrate Specificity Cysteine Protease

Demonstrated Utility for Differential Cathepsin B/L Activity Determination in Complex Samples

Z-Arg-Arg-pNA is a key component in a validated differential assay for cathepsins B and L. A study demonstrated that using Z-Arg-Arg-pNA in combination with the substrate Glp-Phe-Gln-pNA allows for the selective and quantitative determination of cathepsin B and L activities, respectively, within the same sample. The method provided improved differentiation compared to previous approaches [1]. This is based on the principle that Z-Arg-Arg-pNA is highly selective for cathepsin B, while Glp-Phe-Gln-pNA is specific for cysteine peptidases of the C1 family, including cathepsin L, and is not cleaved by trypsin-like serine peptidases [1].

Differential Assay Cathepsin B Cathepsin L Enzyme Selectivity

High Selectivity for Alkaline Protease over Elastase from Pseudomonas aeruginosa

In a study developing a spectrophotometric assay for Pseudomonas aeruginosa alkaline protease (AP), the substrate Z-Arg-Arg-pNA demonstrated remarkable selectivity. The activity of P. aeruginosa elastase (PsE) on the same substrate was found to be 250-fold lower than that of the alkaline protease [1]. This selectivity was further enhanced by the addition of 100 μM phosphoramidon, an inhibitor of PsE, which had no effect on AP activity [1].

Alkaline Protease Pseudomonas aeruginosa Selectivity Spectrophotometric Assay

Optimal Application Scenarios for Z-Arg-Arg-pNA in Research and Industrial Workflows


Selective Quantification of Cathepsin B Activity in Complex Biological Matrices

This is the primary and most well-established application for Z-Arg-Arg-pNA. Researchers studying the role of cathepsin B in processes like protein degradation, cancer progression, or neurological diseases can use this substrate to measure its activity specifically, even in the presence of other proteases like cathepsin L [1]. The assay is straightforward: incubate the sample with the substrate, and monitor the increase in absorbance at 405-410 nm, which corresponds to the release of p-nitroaniline . This chromogenic method is compatible with standard spectrophotometers and microplate readers, making it accessible for routine laboratory use.

Differential Activity Assays for Cathepsin B and Cathepsin L

For studies requiring the simultaneous measurement of both cathepsin B and L activities, Z-Arg-Arg-pNA is used in a paired-assay format. In this workflow, one aliquot of the sample is tested with Z-Arg-Arg-pNA to determine cathepsin B activity. A second aliquot is tested with a cathepsin L-selective substrate, such as Glp-Phe-Gln-pNA. This approach allows for the deconvolution of the individual contributions of these two enzymes from a single biological sample, providing a more detailed picture of proteolytic activity [1]. This method offers a simpler alternative to using multiple specific inhibitors.

Quality Control and Activity Monitoring of Alkaline Protease from Pseudomonas aeruginosa

In industrial biotechnology settings where Pseudomonas aeruginosa alkaline protease is produced or utilized, Z-Arg-Arg-pNA serves as a robust tool for process monitoring and quality control. Its 250-fold selectivity for alkaline protease over the commonly co-produced elastase ensures that activity measurements are not confounded by elastase contamination [1]. This allows for accurate quantification of the target enzyme's activity in fermentation broths or during downstream purification, without the need for complex separation steps. The chromogenic readout facilitates high-throughput screening and process optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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